Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate

Antioxidant Oxidative Stress Chromone Derivatives

This fluorinated chromone building block is differentiated by its 6-fluoro substitution, which electronically modulates reactivity for copper-catalyzed click chemistry (CuAAC) to generate unique heterocyclic libraries inaccessible with non-fluorinated analogs. Derivatives built on this specific core have demonstrated a 1.33-fold improvement in potency over penicillin against P. aeruginosa in MIC assays, validating its critical role in hit-to-lead campaigns for novel broad-spectrum antibiotics. Substitution with other chromone esters compromises experimental reproducibility and SAR validity.

Molecular Formula C11H7FO4
Molecular Weight 222.17 g/mol
CAS No. 116543-91-0
Cat. No. B176710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate
CAS116543-91-0
Molecular FormulaC11H7FO4
Molecular Weight222.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)F
InChIInChI=1S/C11H7FO4/c1-15-11(14)10-5-8(13)7-4-6(12)2-3-9(7)16-10/h2-5H,1H3
InChIKeyIWYHARNYXQFPOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Fluoro-4-oxo-4H-chromene-2-carboxylate (CAS 116543-91-0) Technical Overview for Research Procurement


Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate is a fluorinated heterocyclic compound within the 4-oxo-4H-chromene (chromone) structural class, distinguished by an electron-withdrawing fluoro substituent at the 6-position and a methyl carboxylate ester at the 2-position [1]. This substitution pattern imparts distinct electronic and steric properties that critically influence the compound's utility as a synthetic intermediate, particularly in copper-catalyzed click chemistry applications [1]. As a small-molecule building block, it features a chromone core—a recognized privileged scaffold in medicinal chemistry—enabling the generation of structurally diverse derivative libraries through modifications at the carboxylate handle, which would not be accessible with non-fluorinated or differently substituted chromone analogs [1].

Why Methyl 6-Fluoro-4-oxo-4H-chromene-2-carboxylate Cannot Be Interchanged with Generic Chromone-2-carboxylate Analogs


Substituting Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate with other chromone-2-carboxylate esters (e.g., unsubstituted or 6-chloro analogs) is not scientifically valid due to the profound impact of the 6-fluoro moiety on both synthetic utility and downstream biological potential. The fluoro substituent serves as a key electronic modulator, directly affecting the reactivity of the adjacent positions and enabling the construction of specific heterocyclic libraries via copper-catalyzed azide-alkyne cycloaddition (CuAAC) that are inaccessible from non-fluorinated cores [1]. Furthermore, structure-activity relationship (SAR) studies on related chromone carboxylic acids have demonstrated that the position and nature of substituents dramatically alter pharmacological profiles, as seen with chromone-2-carboxylic acid being inactive against MAO isoforms while its 3-carboxylic acid isomer is a potent, selective MAO-B inhibitor [2]. Therefore, substituting this compound with a close analog introduces uncontrolled variables that compromise experimental reproducibility and the validity of SAR studies [1] [2].

Quantitative Differentiation of Methyl 6-Fluoro-4-oxo-4H-chromene-2-carboxylate: Evidence-Based Guide for Scientific Selection


Antioxidant Capacity of Isoxazole Derivatives Derived from the Target Compound

Derivatives synthesized from Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate exhibit measurable antioxidant activity. The derivative C1 (which contains the core structure) demonstrated an IC50 value of 16.43 ± 0.57 µM in a DPPH radical scavenging assay, while derivative C12 showed an IC50 of 15.98 ± 0.72 µM. These values are compared to the standard antioxidant Trolox, which served as the positive control [1].

Antioxidant Oxidative Stress Chromone Derivatives

Antibacterial Activity of Isoxazole Derivatives Against Pseudomonas aeruginosa

Specific derivatives of the core compound, notably C10 and C11, demonstrated superior antibacterial activity against P. aeruginosa compared to the standard antibiotic penicillin. These compounds achieved a minimum inhibitory concentration (MIC) of 9.375 µg/mL, whereas penicillin had an MIC of 12.5 µg/mL in the same assay [1].

Antibacterial Pseudomonas aeruginosa Chromone Derivatives

Broad-Spectrum Antibacterial Activity of Isoxazole Derivatives

A subset of derivatives (C1, C3, C6) synthesized from the target compound demonstrated potent, broad-spectrum antibacterial activity against all tested Gram-positive and Gram-negative bacterial strains. These compounds exhibited MIC values ranging from 9.375 to 37.5 µg/mL across the panel [1].

Antibacterial Gram-Positive Gram-Negative Chromone Derivatives

Validated Research Application Scenarios for Methyl 6-Fluoro-4-oxo-4H-chromene-2-carboxylate (CAS 116543-91-0)


Medicinal Chemistry: Scaffold for Click Chemistry-Derived Antioxidant Libraries

As a core scaffold, Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate is used to generate focused libraries of (3-arylisoxazol-5-yl) methyl derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This approach has yielded compounds with quantifiable antioxidant activity, such as derivatives C1 (IC50 = 16.43 ± 0.57 µM) and C12 (IC50 = 15.98 ± 0.72 µM) in DPPH assays, benchmarked against the Trolox standard [1].

Anti-Infective Drug Discovery: Precursor for Antibacterial Agents with Activity Against Pseudomonas aeruginosa

This compound is a critical precursor for synthesizing derivatives that have demonstrated superior activity against P. aeruginosa. Specifically, derivatives C10 and C11, built on this scaffold, exhibited a 1.33-fold improvement in potency (MIC = 9.375 µg/mL) over the standard antibiotic penicillin (MIC = 12.5 µg/mL), validating its use in programs targeting antibiotic-resistant Gram-negative pathogens [1].

Medicinal Chemistry: Broad-Spectrum Antibacterial Lead Generation

The compound enables the synthesis of derivatives (e.g., C1, C3, C6) that display potent, broad-spectrum antibacterial activity, with MIC values ranging from 9.375 to 37.5 µg/mL against both Gram-positive and Gram-negative bacterial strains. This established activity profile supports its use in hit-to-lead campaigns aimed at developing new classes of broad-spectrum antibiotics [1].

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